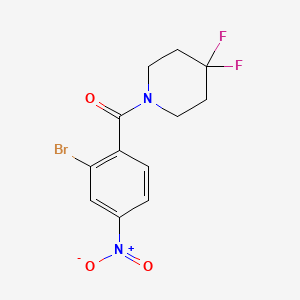![molecular formula C18H28N2O3 B13675072 [(2S,5R)-1-Benzyl-4-Boc-5-methyl-2-piperazinyl]methanol](/img/structure/B13675072.png)
[(2S,5R)-1-Benzyl-4-Boc-5-methyl-2-piperazinyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S,5R)-1-Benzyl-4-Boc-5-methyl-2-piperazinyl]methanol is a synthetic organic compound with a complex structure It features a piperazine ring substituted with a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,5R)-1-Benzyl-4-Boc-5-methyl-2-piperazinyl]methanol typically involves multiple steps, starting from commercially available starting materialsThe final step involves the addition of the hydroxymethyl group to the piperazine ring .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(2S,5R)-1-Benzyl-4-Boc-5-methyl-2-piperazinyl]methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to the hydroxymethyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carbonyl compound, while substitution of the benzyl group can lead to a variety of substituted piperazine derivatives .
Scientific Research Applications
[(2S,5R)-1-Benzyl-4-Boc-5-methyl-2-piperazinyl]methanol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2S,5R)-1-Benzyl-4-Boc-5-methyl-2-piperazinyl]methanol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
[(2S,5R)-2-Isopropyl-5-methylcyclohexanone Hydrazones]: These compounds share a similar piperazine ring structure but differ in their substituents and functional groups.
[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-thiophen-5-yl-substituted Tetrapyrazinoporphyrazine: Another compound with a similar core structure but different substituents.
Uniqueness
The presence of the Boc protecting group and the hydroxymethyl group, in particular, make it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C18H28N2O3 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
tert-butyl 4-benzyl-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O3/c1-14-10-19(11-15-8-6-5-7-9-15)16(13-21)12-20(14)17(22)23-18(2,3)4/h5-9,14,16,21H,10-13H2,1-4H3 |
InChI Key |
LRDBDTGBLIKCHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(CN1C(=O)OC(C)(C)C)CO)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


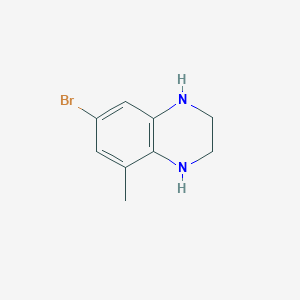



![3,5,7-Trichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13675012.png)



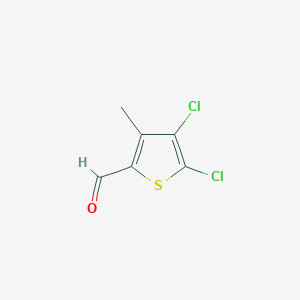
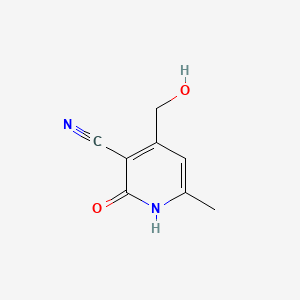
![2,7-Dichlorothiazolo[4,5-c]pyridine](/img/structure/B13675036.png)
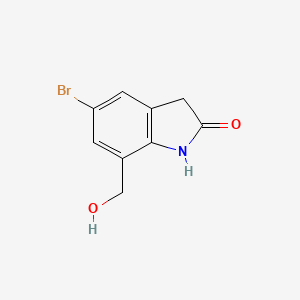
![3-[5-(Hydroxymethyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13675042.png)
